Bufuralol-d9 Hydrochloride Bufuralol-d9 Hydrochloride Bufuralol-d9 is intended for use as an internal standard for the quantification of bufuralol by GC- or LC-MS. Bufuralol is a non-selective antagonist of β-adrenergic receptors (β-ARs) that also has partial agonist activity. It decreases mean arterial blood pressure and increases abdominal aortic blood flow in anesthetized cats when administered intravenously at doses of 0.3 and 1 mg/kg. Bufuralol is hydroxylated at the 1' position by the cytochrome P450 (CYP) isoform CYP2D6 and has been used as a substrate to measure CYP2D6 activity.
A ß-Adrenergic blocker with peripheral vasodilating activity.

Brand Name: Vulcanchem
CAS No.: 1173023-51-2
VCID: VC0021178
InChI: InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3;
SMILES: CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Molecular Formula: C16H24ClNO2
Molecular Weight: 306.87 g/mol

Bufuralol-d9 Hydrochloride

CAS No.: 1173023-51-2

Cat. No.: VC0021178

Molecular Formula: C16H24ClNO2

Molecular Weight: 306.87 g/mol

* For research use only. Not for human or veterinary use.

Bufuralol-d9 Hydrochloride - 1173023-51-2

Specification

Description Bufuralol-d9 is intended for use as an internal standard for the quantification of bufuralol by GC- or LC-MS. Bufuralol is a non-selective antagonist of β-adrenergic receptors (β-ARs) that also has partial agonist activity. It decreases mean arterial blood pressure and increases abdominal aortic blood flow in anesthetized cats when administered intravenously at doses of 0.3 and 1 mg/kg. Bufuralol is hydroxylated at the 1' position by the cytochrome P450 (CYP) isoform CYP2D6 and has been used as a substrate to measure CYP2D6 activity.
A ß-Adrenergic blocker with peripheral vasodilating activity.

CAS No. 1173023-51-2
Molecular Formula C16H24ClNO2
Molecular Weight 306.87 g/mol
IUPAC Name 1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Standard InChI InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3;
Standard InChI Key KJBONRGCLLBWCJ-WWMMTMLWSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl
SMILES CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Canonical SMILES CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl

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